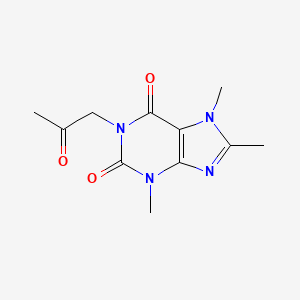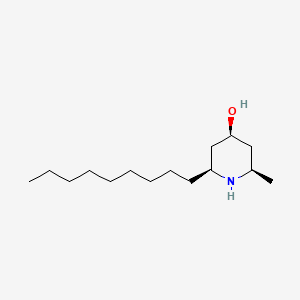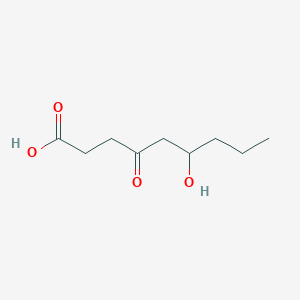
6-Hydroxy-4-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-4-oxononanoic acid is an organic compound that belongs to the class of medium-chain keto acids and derivatives. It is characterized by a nine-carbon chain with a hydroxyl group at the sixth position and a keto group at the fourth position. This compound is relatively hydrophobic and practically insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hydroxy-4-oxononanoic acid can be synthesized through the ozonolysis of fatty acid monolayers at the air-water interface. This process involves the reaction of ozone with unsaturated fatty acids, leading to the formation of various oxidation products, including this compound . The reaction conditions typically involve low temperatures and controlled ozone exposure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the ozonolysis process used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-4-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other keto acids and derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification and etherification reactions.
Major Products Formed
Oxidation: Formation of higher keto acids.
Reduction: Formation of diols.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-oxononanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its role in lipid peroxidation and its effects on biological membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-oxononanoic acid involves its participation in oxidation and reduction reactions. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules. The molecular targets and pathways involved include lipid peroxidation pathways and oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxononanoic acid: Another medium-chain keto acid with similar structural features.
Azelaic acid: A dicarboxylic acid with similar chain length but different functional groups.
Uniqueness
6-Hydroxy-4-oxononanoic acid is unique due to its specific functional groups (hydroxyl and keto) and its role in lipid peroxidation. Its distinct reactivity and applications in various fields make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
128317-03-3 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
6-hydroxy-4-oxononanoic acid |
InChI |
InChI=1S/C9H16O4/c1-2-3-7(10)6-8(11)4-5-9(12)13/h7,10H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
MICRRSRTOYVLMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC(=O)CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
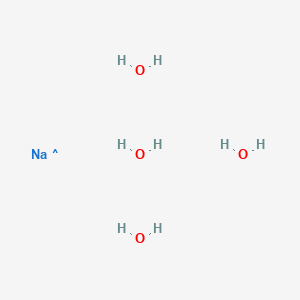

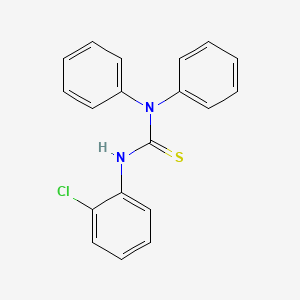




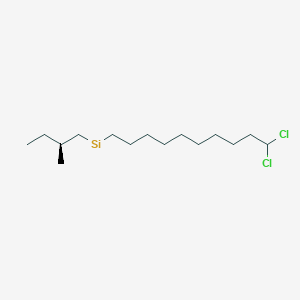
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
